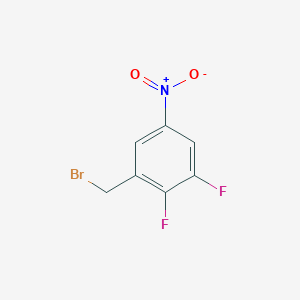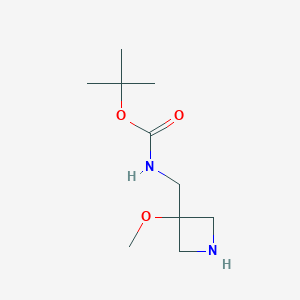
3-(Boc-aminomethyl)-3-methoxyazetidine
Übersicht
Beschreibung
Boc-protected compounds are widely used in organic synthesis, particularly in the field of peptide synthesis . The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis. The primary role of the Boc group is to prevent unwanted reactions from occurring at the amine during a chemical synthesis .
Synthesis Analysis
The synthesis of Boc-protected compounds can be challenging due to the reactivity of the Boc-anhydride reagent . The Boc group can be introduced to the molecule through a reaction with Boc2O (di-tert-butyl dicarbonate) in the presence of a base .Molecular Structure Analysis
The molecular structure of a Boc-protected compound typically includes the Boc group attached to an amine. For example, in the case of 3-(Boc-aminomethyl)piperidine, the molecular formula is C11H22N2O2 .Chemical Reactions Analysis
Boc-protected compounds can undergo a variety of reactions. One common reaction is the removal of the Boc group, which can be achieved under acidic conditions . Additionally, Boc-protected compounds can participate in reactions such as protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of Boc-protected compounds can vary widely depending on the specific compound. For example, 3-(Boc-aminomethyl)piperidine has a molecular weight of 214.305 Da .Wissenschaftliche Forschungsanwendungen
-
Fmoc-3-(Boc-aminomethyl)phenylalanine (Fmoc-L-AMP)
- Application Summary : Fmoc-L-AMP is a highly versatile amino acid derivative widely employed in peptide synthesis and various biochemical and pharmaceutical applications. It serves as a fundamental building block for peptides and proteins, while also finding utility in other organic compound syntheses .
- Methods of Application : This compound is used in peptide synthesis, where it acts as a crucial building block for the creation of peptides and proteins. It also plays a vital role in the synthesis of peptidomimetics, compounds that mimic the structure and function of peptides .
- Results or Outcomes : Fmoc-L-AMP has demonstrated a diverse range of biochemical and physiological effects, including the modulation of enzyme activity, influence on protein structure and function, and regulation of hormone activity .
-
Polymers as Advanced Antibacterial and Antibiofilm Agents
- Application Summary : Polymers, including cationic polymers, are being explored as advanced antibacterial and antibiofilm agents for direct and combination therapies . These polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development .
- Results or Outcomes : These polymers possess several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .
-
Dual Protection of Amino Functions Involving Boc
- Application Summary : Boc protection plays a pivotal role in the synthesis of multifunctional targets. This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Results or Outcomes : Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
-
Fmoc-3-(Boc-aminomethyl)phenylalanine
- Application Summary : This compound has demonstrated a diverse range of biochemical and physiological effects, including the modulation of enzyme activity, influence on protein structure and function, and regulation of hormone activity .
- Methods of Application : This compound is used in peptide synthesis, where it acts as a crucial building block for the creation of peptides and proteins .
- Results or Outcomes : Consequently, Fmoc-3-(Boc-aminomethyl)phenylalanine is extensively employed in scientific research .
Safety And Hazards
Zukünftige Richtungen
The use of Boc-protected compounds in organic synthesis continues to be a vibrant area of research. Future directions may include the development of more efficient methods for the synthesis and deprotection of Boc-protected compounds, as well as their application in the synthesis of increasingly complex molecules .
Eigenschaften
IUPAC Name |
tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-7-10(14-4)5-11-6-10/h11H,5-7H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSGIXOZUMWIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CNC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-aminomethyl)-3-methoxyazetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



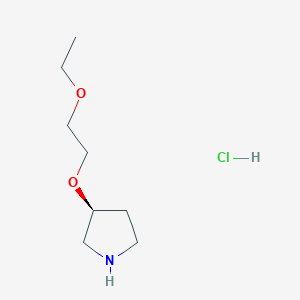

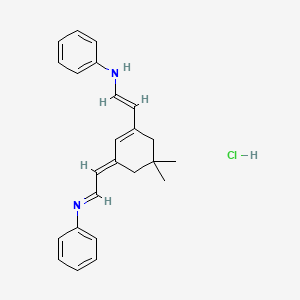
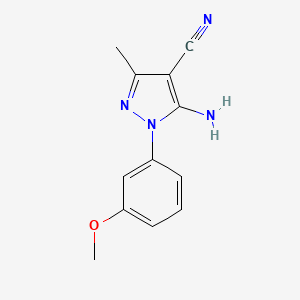
![Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B1404871.png)
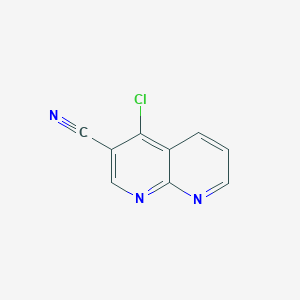
![[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1404874.png)


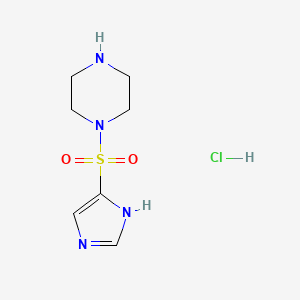
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B1404879.png)
![3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride](/img/structure/B1404881.png)
![4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1404882.png)
